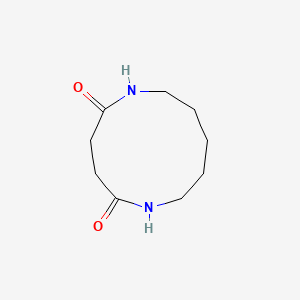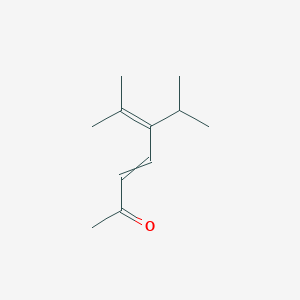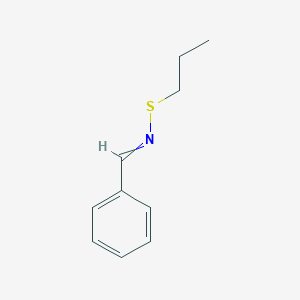
Benzaldehyde S-propylthioxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde S-propylthioxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH this compound is derived from benzaldehyde, which is a simple aromatic aldehyde with a characteristic almond-like odor
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde S-propylthioxime typically involves the reaction of benzaldehyde with S-propylthiohydroxylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the oxime group. The general reaction can be represented as follows:
C6H5CHO+S-propylthiohydroxylamine→Benzaldehyde S-propylthioxime
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde S-propylthioxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitriles or other oxidized products.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The aromatic ring of benzaldehyde can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of nitriles or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
Benzaldehyde S-propylthioxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of Benzaldehyde S-propylthioxime involves its interaction with specific molecular targets. The oxime group can form Schiff bases with free amino groups of proteins, leading to the formation of stable complexes. This interaction can affect various biochemical pathways and cellular processes, contributing to its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde oxime: Similar structure but lacks the S-propylthio group.
Benzyl alcohol: Similar aromatic structure but different functional group.
Benzoic acid: Similar aromatic structure but different functional group.
Uniqueness
Benzaldehyde S-propylthioxime is unique due to the presence of the S-propylthio group, which imparts distinct chemical properties and potential applications. The combination of the aromatic benzaldehyde moiety with the oxime group and S-propylthio substitution makes it a versatile compound for various research and industrial applications.
Propiedades
Número CAS |
61076-38-8 |
|---|---|
Fórmula molecular |
C10H13NS |
Peso molecular |
179.28 g/mol |
Nombre IUPAC |
1-phenyl-N-propylsulfanylmethanimine |
InChI |
InChI=1S/C10H13NS/c1-2-8-12-11-9-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
Clave InChI |
RSKVIMZMBOMFQS-UHFFFAOYSA-N |
SMILES canónico |
CCCSN=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14609315.png)
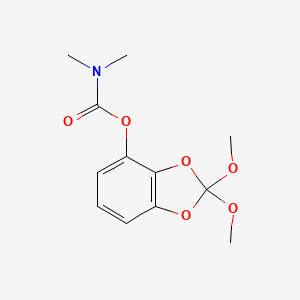
![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)






stannane](/img/structure/B14609382.png)
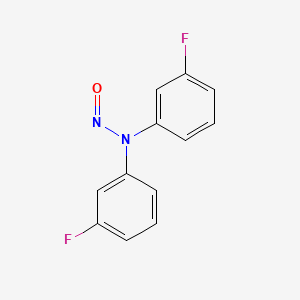
![2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14609387.png)
